Diethylene Glycol

Description

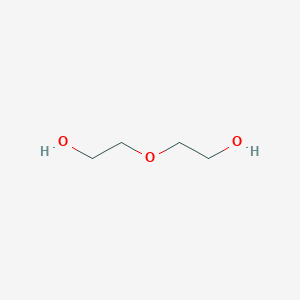

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxyethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3/c5-1-3-7-4-2-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHSVFCYNBDYFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3, Array | |

| Record name | DIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | diethylene glycol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Diethylene_glycol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31290-76-3 | |

| Record name | Ethanol, 2,2′-oxybis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31290-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8020462 | |

| Record name | Diethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethylene glycol appears as a colorless liquid. Denser than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals., Liquid; NKRA; Other Solid; Pellets or Large Crystals, Very hygroscopic, colorless liquid; [Hawley], ODOURLESS COLOURLESS VISCOUS HYGROSCOPIC LIQUID. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2,2'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4829 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

473 °F at 760 mmHg (NTP, 1992), 245.8 °C, 245 °C | |

| Record name | DIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/69 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

290 °F (NTP, 1992), 124 °C, 280 to 290 °F (open cup) /from table/, 124 °C c.c. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4829 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/69 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Immiscible with toluene, petroleum, linseed or castor oil, Soluble in chloroform, Soluble in ethanol, ethyl ether, Miscible with alcohol, ether, acetone, ethylene glycol; practically insoluble in benzene, carbon tetrachloride, Solubility in water: miscible | |

| Record name | DIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/69 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.118 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1197 g/cu cm at 15 °C, Relative density (water = 1): 1.12 | |

| Record name | DIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/69 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.66 (Air = 1), Relative vapor density (air = 1): 3.7 | |

| Record name | DIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/69 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

less than 0.01 mmHg at 68 °F ; 0.01 mmHg at 86 °F (NTP, 1992), 0.0057 [mmHg], VP: 1 mm Hg at 91.8 °C, 5.7X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 2.7 | |

| Record name | DIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4829 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/69 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Acidity (as acetic acid, max) O.005%, water (max) 0.2%, ash (max) 0.005 g/10 mL | |

| Record name | DIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/69 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless syrupy liquid | |

CAS No. |

111-46-6, 25322-68-3 | |

| Record name | DIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylene glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycol, polyethylene (600) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycol, polyethylene (400) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycol, polyethylene (200) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbowax 6000 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbowax 4000 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-oxydiethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.521 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61BR964293 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/69 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

14 °F (NTP, 1992), -10.4 °C, -6.5 °C | |

| Record name | DIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/69 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies of Diethylene Glycol

Industrial-Scale Production Pathways

The principal method for manufacturing diethylene glycol on an industrial scale is through the hydration of ethylene (B1197577) oxide. This process is intrinsically linked with the production of monoethylene glycol (MEG), with DEG being a primary co-product.

The foundational process for producing this compound involves the hydration of ethylene oxide. epchems.com This reaction is typically conducted by mixing ethylene oxide with water. The primary reaction yields monoethylene glycol, but subsequent reactions between ethylene oxide and the newly formed ethylene glycol molecules lead to the formation of this compound, triethylene glycol (TEG), and other higher glycols. portfolio-pplus.com

Formation of Monoethylene Glycol (MEG): C₂H₄O + H₂O → HOCH₂CH₂OH

Formation of this compound (DEG): C₂H₄O + HOCH₂CH₂OH → (HOCH₂CH₂)²O

Formation of Triethylene Glycol (TEG): C₂H₄O + (HOCH₂CH₂)²O → HOCH₂CH₂(OCH₂CH₂)₂OH

This process can be carried out non-catalytically at elevated temperatures and pressures or can be catalyzed by acids or bases to proceed under milder conditions. portfolio-pplus.com For instance, a non-catalytic process might operate at 170°C and 35 bar. fossee.in To enhance the selectivity towards MEG, a large excess of water is often used. portfolio-pplus.comlehigh.edu Following the reaction, the resulting mixture of glycols and water is separated through distillation. petrontf.com

A study detailed a method to increase DEG yield by using a three-component mixed solution of ethylene oxide, water, and monoethylene glycol, which is then subjected to hydration at high temperature and pressure, reportedly increasing the selectivity of ethylene oxide conversion to this compound. google.com

This compound is almost exclusively produced as a co-product during the manufacture of ethylene glycol. globallcadataaccess.orgwikipedia.org The industrial process begins with the oxidation of ethylene to ethylene oxide over a silver catalyst at high temperatures. epchems.comchemtoll.co.za The ethylene oxide is then hydrated to produce a mixture of glycols. chemtoll.co.zaatamanchemicals.com

The relative production rates of MEG, DEG, and TEG are dependent on the reaction conditions, particularly the water-to-ethylene oxide ratio. petrontf.com Industrial operations are generally optimized to maximize the output of MEG, as it has the largest market demand for applications such as polyester (B1180765) fiber and PET resin production. atamanchemicals.comwikipedia.org Consequently, the availability of DEG is often dictated by the production volume of ethylene glycol rather than the direct market demand for DEG itself. wikipedia.orgatamanchemicals.com A typical product distribution might yield about 10% by-weight of DEG as a by-product. nacatsoc.org The glycols are separated from the crude mixture by fractional distillation. petrontf.comgloballcadataaccess.org

Table 1: Typical Product Selectivity in Ethylene Oxide Hydration This table is interactive. Users can sort the data by clicking on the column headers.

| Product | Typical Molar Selectivity (%) |

|---|---|

| Monoethylene Glycol (MEG) | ~85.0 - 90% |

| This compound (DEG) | ~10 - 14.0% |

| Triethylene Glycol (TEG) | <1.0% |

Note: Selectivity can vary based on reaction conditions. portfolio-pplus.comgoogle.comnacatsoc.org

Ethylene Oxide Hydration Processes

Catalytic Routes for this compound Synthesis

Beyond the standard industrial hydration of ethylene oxide, several specific catalytic methods have been developed for the synthesis of this compound and its derivatives.

Catalytic dehydrogenation of this compound is a key process for producing valuable derivatives, most notably p-dioxanone (also referred to as 2-p-dioxanone). This reaction involves passing this compound vapors over a dehydrogenating catalyst at elevated temperatures. google.com

Another significant application of catalytic processes involving this compound is the synthesis of morpholine (B109124). This is achieved by reacting this compound with ammonia (B1221849) and hydrogen in the presence of a hydrogenation-dehydrogenation catalyst like Raney nickel, copper chromite, or cobalt. chemceed.comgoogle.comgoogle.com The reaction is typically carried out at temperatures ranging from 150°C to 400°C and under pressure. chemceed.comgoogle.com

Table 2: Catalytic Dehydrogenation of this compound This table is interactive. Users can sort the data by clicking on the column headers.

| Product | Catalyst | Temperature (°C) | Phase | Reported Yield/Selectivity |

|---|---|---|---|---|

| p-Dioxanone | Copper Chromite | 240-360 | Vapor | ~25% yield |

| p-Dioxanone | Copper Chromite | - | Liquid | ~81% yield |

| p-Dioxanone | Supported Copper | 250-350 | Vapor (with H₂) | >95% yield |

| p-Dioxanone | Cu/SiO₂ | 260 | Vapor | >90% selectivity |

| Morpholine | Raney Nickel, Copper Chromite | 150-400 | Vapor/Liquid | - |

Data sourced from patents and research articles. google.commdpi.comchemceed.comgoogle.com

Ionic liquids (ILs) have emerged as novel catalysts and reaction media for chemical synthesis, including processes involving this compound. researchgate.net Research has explored the use of ionic liquids to catalyze the synthesis of this compound from ethylene glycol. researchgate.net The use of ILs offers potential advantages such as improved catalyst stability and easier product separation. researchgate.net

While direct synthesis of DEG using ILs is an area of research, a notable application involves using this compound as a solvent in combination with an ionic liquid as a reactant source for the synthesis of nanoparticles. For example, multifunctional europium(III)-doped gadolinium(III) fluoride (B91410) (Eu:GdF₃) nanoparticles have been synthesized by precipitation at 120°C from this compound solutions where an ionic liquid (1-Butyl, 2-methylimidazolium tetrafluoroborate) served as the fluoride source. acs.orgacs.orgnih.gov

Additionally, novel heteropolyanion-based ionic liquids have been synthesized and used as catalysts for the esterification of this compound monobutyl ether with acetic acid, demonstrating excellent catalytic activities compared to conventional acid catalysts. acs.org

Heteropoly acids (HPAs) are effective catalysts for various acid-catalyzed reactions, including the etherification and cyclodehydration of glycols. researchgate.netroyalsocietypublishing.org Research has demonstrated that Keggin-type heteropoly acids, such as 12-tungstophosphoric acid (H₃PW₁₂O₄₀), exhibit high catalytic activity for the etherification of this compound with ethanol (B145695) to produce this compound ethyl ether. researchgate.netepa.gov In one study, this process achieved a this compound conversion of 92% and a selectivity for the ethyl ether derivative of 73.5% under specific conditions (180–200 °C, 5.0 MPa pressure). researchgate.netepa.gov The catalytic activity of HPAs in such reactions was found to be significantly higher than that of conventional acid catalysts like sulfuric acid. researchgate.netepa.gov

Furthermore, heteropoly acids have been successfully used to catalyze the cyclodehydration of this compound to form 1,4-dioxane (B91453). royalsocietypublishing.orgnih.gov H₃PW₁₂O₄₀ was shown to be an effective catalyst for this transformation, highlighting the versatility of HPAs in promoting etherification and cyclization reactions of this compound. royalsocietypublishing.orgnih.gov

Supported Catalyst Systems in this compound Synthesis

This compound (DEG) is primarily produced as a co-product during the catalytic hydration of ethylene oxide to form monoethylene glycol (MEG). globallcadataaccess.org The process involves the reaction of ethylene oxide with water. While this reaction can proceed without a catalyst at elevated temperatures and pressures, catalysts are often employed to enhance reaction rates and selectivity. lehigh.educore.ac.uk The formation of DEG occurs when ethylene oxide reacts with the initially formed ethylene glycol molecule. lehigh.edu

Supported catalyst systems are crucial in industrial settings to facilitate these reactions under controlled conditions. One approach involves using solid acid catalysts. For instance, H-ZSM-5, a type of zeolite, has been studied for its catalytic activity in esterification reactions involving this compound derivatives, demonstrating the utility of solid acids in reactions with DEG. researchgate.net In the primary synthesis of glycols, catalysts such as coke on silica (B1680970) gel treated with sulfuric acid have been shown to be effective for the hydration of ethylene oxide. researchgate.net Sulfuric acid itself is a long-standing homogeneous catalyst for this conversion. lehigh.educore.ac.uk

The choice of catalyst and reaction conditions can influence the relative yields of mono-, di-, and higher ethylene glycols. In the amination of this compound to produce morpholine, dual catalyst systems have been explored. One such system combines a nickel-copper-chromium oxide catalyst with a supported ruthenium catalyst to improve selectivity and suppress the formation of by-products like CO2. googleapis.com Similarly, copper-based catalysts on supports like alumina (B75360) (Al2O3) have been developed for the amination of DEG. researcher.life For the dehydrogenation of DEG to para-dioxanone, copper on silica (Cu/SiO2) has proven effective. mdpi.com

Table 1: Supported Catalyst Systems in Reactions Involving this compound This table is interactive. You can sort and filter the data.

| Reaction Type | Catalyst System | Support Material | Key Findings | Reference(s) |

|---|---|---|---|---|

| Ethylene Oxide Hydration | Sulfuric Acid treated Coke | Silica Gel | Effective catalyst for hydration of EO to EG, with DEG as a co-product. | researchgate.net |

| DEG Amination | Nickel-Copper-Chromium Oxide + Ruthenium | Carbon | Dual catalyst system suppresses CO2 formation. | googleapis.com |

| DEG Amination | Nickel-Copper | Alumina (Al2O3) | The addition of copper improved the reducibility and dispersion of nickel species. | researcher.life |

| DEG Dehydrogenation | Copper | Silica (SiO2) | A low surface acid density improved para-dioxanone selectivity. | mdpi.com |

| DEG Methyl Ether Acetate (B1210297) Synthesis | H2SO4 on H-ZSM-5 | Zeolite (H-ZSM-5) | Solid acid catalyst allows for high yield and conversion rates. | researchgate.net |

Surfactant-Mediated Synthesis of Nanomaterials utilizing this compound

This compound plays a significant role in the synthesis of nanomaterials, where it can act as a solvent, a reducing agent, or a surfactant/capping agent itself. In surfactant-mediated syntheses, DEG is often part of a system that controls the growth, morphology, and stability of nanoparticles.

For example, nano-sized ceria (CeO2) particles have been synthesized via a chemical precipitation method where this compound was used as a surfactant. kashanu.ac.ir Research demonstrated that the size of the resulting CeO2 particles, ranging from 10 to 90 nm, could be controlled by adjusting the ratio of the DEG surfactant. kashanu.ac.ir In another study, the synthesis of LiMnPO4 nanoplates was achieved in this compound solvents with the assistance of a surfactant. researchgate.net

The polyol method, which frequently employs glycols like DEG, often utilizes additional stabilizing agents or surfactants to control particle formation. mdpi.com Surfactants like cetyltrimethylammonium bromide (CTAB) can form layers on initial growth nuclei, preventing aggregation and directing the final morphology of the nanostructures. mdpi.com The interaction between the glycol solvent and the surfactant is critical for achieving the desired nanoparticle characteristics. In the synthesis of manganese sulfide (B99878) (MnS) tubes, this compound was used as a solvent in conjunction with deionized water, while other morphologies were obtained using different solvents and capping agents like oleylamine. cambridge.org

Table 2: Examples of Surfactant-Mediated Nanomaterial Synthesis Involving this compound This table is interactive. You can sort and filter the data.

| Nanomaterial | Role of this compound | Surfactant / Capping Agent | Key Findings | Reference(s) |

|---|---|---|---|---|

| Ceria (CeO2) | Surfactant | This compound | Particle size (10-90 nm) was controlled by varying the DEG ratio. | kashanu.ac.ir |

| Manganese Sulfide (γ-MnS) | Solvent (with water) | L-cysteine | The use of a DEG/water solvent system resulted in the formation of γ-MnS tubes. | cambridge.org |

| LiMnPO4 | Solvent | Unspecified surfactant | Nanoplates were grown via a surfactant-mediated solvothermal method in DEG. | researchgate.net |

| Nickel (Ni) | Solvent/Reducing Agent | Cetyltrimethylammonium bromide (CTAB) | In polyol syntheses, surfactants like CTAB are crucial for preventing aggregation and controlling growth. | mdpi.com |

Solvothermal Synthesis Approaches Employing this compound as a Solvent

Solvothermal synthesis is a versatile method for producing crystalline materials from precursors in a solvent at temperatures above its boiling point, conducted in a sealed vessel (autoclave). This compound is an excellent solvent for this technique due to its high boiling point (245°C), strong solvating ability for metal salts, and its role as a reducing agent in some reactions. These properties allow for the synthesis of a wide variety of nanomaterials with controlled size, shape, and crystallinity. mdpi.com

Numerous studies have demonstrated the effectiveness of DEG in solvothermal synthesis:

Iron Oxide (Fe3O4): Size-tunable superparamagnetic Fe3O4 nanospheres (100-700 nm) were synthesized using a binary solvent system of ethylene glycol (EG) and this compound. mdpi.com The particle size was effectively controlled by varying the volume ratio of EG to DEG. mdpi.com

Tin Oxide (SnO2): Porous SnO2 spheres composed of aggregated primary nanoparticles were synthesized via a one-pot solvothermal method. rsc.org In these syntheses, DEG was used as an additive to regulate particle size and morphology. rsc.org

Lithium Cobalt Phosphate (LiCoPO4): Nanoparticles (~150 nm) of LiCoPO4 were prepared through a solvothermal method using a co-solvent of water and this compound. The volume ratio of water to DEG was a critical parameter for tailoring the particle size. researchgate.netrsc.org

Yttrium Aluminum Garnet (YAG:Ce3+): In a process known as glycothermal synthesis, DEG used as a cosolvent was crucial for producing highly dispersed, crystalline YAG nanoparticles. figshare.comacs.orgacs.org DEG improves the solubility of metal precursors, such as aluminum isopropoxide, preventing the formation of impurity phases and leading to colloidal nanoparticles around 10 nm in size. figshare.comacs.orgnih.gov

Lithium Niobate (LiNbO3): In the synthesis of LiNbO3 nanocrystals, this compound was identified as the optimal polyol medium, enabling the formation of homogeneous particles under 100 nm at 220°C. mdpi.com

Zinc Germanate (Zn2GeO4:Mn2+): Nanophosphors were synthesized in a mixed solvent of water and DEG. The particle and crystallite sizes were found to decrease as the volume percentage of DEG in the solvent mixture increased. acs.org

The ability to tune reaction parameters such as temperature, time, precursor concentration, and the ratio of DEG to other solvents provides a high degree of control over the final product's characteristics in solvothermal syntheses. rsc.orgresearchgate.net

Table 3: Solvothermal Synthesis of Nanomaterials Using this compound as a Solvent This table is interactive. You can sort and filter the data.

| Nanomaterial | Precursors | Solvent System | Temperature & Time | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Fe3O4 | FeCl3·6H2O, NaAc, PVP, Sodium Citrate | Ethylene Glycol / this compound | 210°C, 12 h | Particle size (100-700 nm) controlled by varying the EG/DEG volume ratio. | mdpi.com |

| LiCoPO4 | Not specified | Water / this compound | 180°C | An optimal water/DEG ratio of 1:6 produced ~150 nm particles. | researchgate.netrsc.org |

| SnO2 | SnCl4·5H2O | Methanol (B129727) / Triethylene Glycol (additive) | 200°C, 60 min | DEG used as an additive to control particle size in similar systems. | rsc.org |

| YAG:Ce3+ | Metal precursors | This compound / 1,4-Butanediol (B3395766) | 300°C | DEG improved precursor solubility, enabling synthesis of ~10 nm colloidal NPs. | figshare.comacs.orgacs.org |

| LiNbO3 | Nb2O5, LiOH | This compound | 220°C, 72 h | DEG was the optimal solvent for producing homogeneous nanocrystals (<100 nm). | mdpi.com |

| Zn2GeO4:Mn2+ | GeO2, Zinc Acetate, Manganese Acetate | Water / this compound | 200°C, 2 h | Particle and crystallite size decreased with an increasing volume percentage of DEG. | acs.org |

Chemical Reactivity and Derivative Synthesis

Etherification Reactions Involving Diethylene Glycol

This compound (DEG) undergoes etherification reactions to form a variety of derivatives with applications as solvents and intermediates in chemical synthesis. The Williamson ether synthesis is a common method employed for this purpose, involving the reaction of an alkoxide with an alkyl halide. atamanchemicals.com

For instance, this compound diethyl ether can be prepared by reacting this compound monoethyl ether with an alkali metal hydroxide (B78521) (such as sodium hydroxide or potassium hydroxide) to form the corresponding alkoxide. atamanchemicals.com This is followed by a condensation reaction with a halomethane. atamanchemicals.com The reaction conditions, such as temperature and the choice of solvent, are critical for optimizing the yield and purity of the resulting ether. Polar aprotic solvents like dimethylformamide (DMF) can enhance the reactivity of the alkoxide. Phase-transfer catalysts, for example, tetrabutylammonium (B224687) bromide, are also utilized to improve the reaction at the interface of different phases.

Similarly, this compound dimethyl ether, also known as diglyme, is manufactured through the catalytic conversion of dimethyl ether and ethylene (B1197577) oxide under elevated pressure (1000–1500 kPa) and temperature (50–60 °C). who.int This process is also based on the Williamson ether synthesis. who.int Another example is the synthesis of this compound butylmethyl ether (DGBME), which is achieved through the Williamson reaction between butyl bromide and the sodium salt of this compound monomethyl ether. researchgate.net

The synthesis of this compound monoethyl ether itself can be accomplished by the catalytic etherification of this compound with ethanol (B145695) in the presence of a solid acid catalyst. google.com This method is presented as a greener alternative to processes involving highly corrosive inorganic acids. google.com The reaction is typically carried out at temperatures between 110-220°C for 2-6 hours. google.com A similar approach is used for producing this compound monomethyl ether, where this compound and methanol (B129727) react in the presence of an acid catalyst. google.com

A study on the synthesis of this compound methyl ethyl ether involved first preparing the monosodium salt of this compound monoethyl ether and then reacting it with methyl chloride via the Williamson reaction. atamanchemicals.com The optimal reaction conditions were found to be a temperature of 80°C and a reaction time of 4 hours. atamanchemicals.com

Table 1: Examples of Etherification Reactions of this compound and its Derivatives

| Product | Reactants | Catalyst/Method | Key Parameters | Reference |

| This compound Diethyl Ether | This compound monoethyl ether, Halomethane | Williamson Ether Synthesis | 30-120°C reaction temperature | atamanchemicals.com |

| This compound Dimethyl Ether | Dimethyl ether, Ethylene oxide | Catalytic Conversion (Williamson) | 50–60 °C, 1000–1500 kPa | who.int |

| This compound Butylmethyl Ether | Butyl bromide, CH₂OCH₂CH₂OCH₂CH₂ONa | Williamson Reaction | - | researchgate.net |

| This compound Monododecyl Ether | Alkoxide ion, Alkyl halide/sulfate | Williamson Ether Synthesis | 80–120°C, Polar aprotic solvents | |

| This compound Monoethyl Ether | This compound, Ethanol | Solid Acid Catalyst | 110-220°C, 2-6 hours | google.com |

| This compound Monomethyl Ether | This compound, Methanol | Acid Catalyst | 100-250°C, 2-10 hours | google.com |

| This compound Methyl Ethyl Ether | CH₃Cl, CH₃CH₂O(CH₂CH₂O)₂Na | Williamson Reaction | 80°C, 4 hours | atamanchemicals.com |

Esterification Reactions and Derivative Formation

This compound dibenzoate (DEDB) is a non-phthalate plasticizer synthesized through the esterification of this compound with benzoic acid. The optimization of this synthesis has been the subject of various research efforts to improve yield, reduce reaction times, and employ more environmentally friendly catalysts.

One approach involves using a solid superacid catalyst, SO42-/Si-Zr-RCL, with n-butanol as a water-carrying agent. researchgate.net Optimal conditions for this method were found to be a reaction temperature of 165°C for 3.5 hours, with a molar ratio of n-butanol to this compound to benzoic acid of 0.4:0.5:1, and a catalyst concentration of 1.2% of the total initial materials. researchgate.net This resulted in a benzoic acid conversion of 98.8%. researchgate.net

Another method utilizes an immobilized acidic ionic liquid, 1-butylsulfonate-3-methyl imidazole (B134444) p-tosylate, on chromatography SiO2. researchgate.net The best results were achieved with a catalyst prepared by a sol-gel method. The optimized conditions were a reaction temperature of 165°C for 4 hours, a molar ratio of benzoic acid to this compound of 2.2:1, and a catalyst weight of 8% relative to the this compound. researchgate.net This process yielded 86.2% DEDB. researchgate.net

Other catalytic systems have also been explored. The use of heteropolyacid catalysts with cyclohexane (B81311) as a water-carrying agent facilitates water removal, driving the reaction equilibrium towards ester formation. Ionic liquids have also been shown to be effective catalysts, accelerating the esterification while minimizing side reactions and simplifying post-treatment processes. Antimony triacetate has been used as a catalyst, achieving high product purity (99.1%) after vacuum distillation, with extended reaction times compensating for lower temperatures. A patented method describes heating benzoic acid and this compound, then adding a composite catalyst and maintaining a temperature of 190-210°C for 4-6 hours. patsnap.com

Table 2: Optimized Conditions for this compound Dibenzoate Synthesis

| Catalyst System | Reaction Temperature (°C) | Reaction Time (h) | Molar Ratio (Benzoic Acid:DEG) | Key Findings | Reference |

| Solid Superacid SO42-/Si-Zr-RCL | 165 | 3.5 | 2:1 | Benzoic acid conversion of 98.8% | researchgate.net |

| Immobilized Acidic Ionic Liquid | 165 | 4 | 2.2:1 | DEDB yield of 86.2% | researchgate.net |

| Composite Catalyst | 190-210 | 4-6 | Varies | High product purity after purification | patsnap.com |

| Protonic Acid with Water-Carrying Agent | 90-160 | 6-16 | 2:1-1.1 | Effectively lowers reaction temperature | patsnap.com |

This compound diacetate is produced through the esterification of this compound with acetic acid. Various catalytic systems and reaction conditions have been investigated to optimize this process.

The direct esterification can be carried out using an acid catalyst, such as p-toluenesulfonic acid, in the presence of an azeotropic dehydrating agent like butyl acetate (B1210297). google.com A patented method specifies a reaction temperature of 100-160°C, a molar ratio of acetic acid to glycol between 2.2 and 3, and the azeotropic agent accounting for 10-20% of the total reactant mass. google.com

Another approach employs a solid acid catalyst in a continuous fixed-bed esterification process at temperatures ranging from 70-150°C. google.com The water generated during the reaction is removed through distillation. google.com Kinetic studies of the esterification of this compound monobutyl ether with acetic acid have been performed using novel heteropolyanion-based ionic liquids as catalysts. acs.org These catalysts, such as [BSEt3N]3PW12O40 and [BSmim]3PW12O40, demonstrated excellent catalytic activities compared to conventional catalysts like sulfuric acid. acs.org The conversion of this compound monobutyl ether increased with higher reaction temperatures and catalyst dosages. acs.org For example, using [BSEt3N]3PW12O40, the conversion increased from 58% to 80% when the temperature was raised from 343.15 K to 363.15 K. acs.org

This compound diacetate is also used as a coagulating agent in the production of polyester (B1180765) fibers. biosynth.com It reacts with fatty acids to form ester compounds which are then polymerized. biosynth.com

Table 3: Catalytic Conditions for Acetate Ester Synthesis

| Product | Catalyst | Reaction Temperature | Molar Ratio (Acid:Glycol) | Key Features | Reference |

| This compound Diacetate | p-Toluenesulfonic acid | 100-160°C | 2.2-3:1 | Use of azeotropic dehydrating agent | google.com |

| This compound Diacetate | Solid Acid Catalyst | 70-150°C | Varies | Continuous fixed-bed esterification | google.com |

| This compound Butyl Ether Acetate | Heteropolyanion-based Ionic Liquids | 343.15–363.15 K | Varies | High catalytic activity | acs.org |

Dibenzoate Ester Synthesis and Optimization

Polymerization and Crosslinking Chemistry of this compound

This compound (DEG) can be incorporated into copolymers to modify their properties. For example, DEG has been used as a comonomer with succinic acid and 1,4-butanediol (B3395766) to synthesize biodegradable poly(butylene succinate-co-diethylene glycol succinate) (P(BS-co-DEGS)) copolymers. acs.org The incorporation of DEG units was confirmed by proton nuclear magnetic resonance spectroscopy. acs.org As the content of this compound succinate (B1194679) units increased, the crystallinity of the copolymers decreased, while their hydrophilicity and hydrolytic degradation rate increased. acs.org

This compound units have also been included in glycidyl (B131873) azide (B81097) polymers (GAPs) through microwave-assisted synthesis. icm.edu.pl In this process, the polymerization of epichlorohydrin (B41342) is initiated in the presence of this compound. icm.edu.pl Furthermore, copolymers of di(ethylene glycol) methyl ether methacrylate (B99206) (DEGMA) with other monomers are synthesized to create materials with specific responsive properties. For instance, copolymers of DEGMA and N,N-dimethylacrylamide have been synthesized via free radical polymerization. mdpi.com Thermo- and pH-responsive hyperbranched copolymers have been created by reacting DEGMA with 2-diisopropylamino ethyl methacrylate via RAFT polymerization. rsc.org

This compound can also be a co-product in PET polymerization, which can affect the properties of the final polymer. lyondellbasell.com Additionally, this compound/dimer dilinoleic acid copolymer is a copolymer of this compound and dimer dilinoleic acid. europa.eu

Table 4: Examples of Copolymers Incorporating this compound Units

| Copolymer | Monomers | Synthesis Method | Effect of DEG Incorporation | Reference |

| Poly(butylene succinate-co-diethylene glycol succinate) | Succinic acid, 1,4-butanediol, this compound | Esterification and Polycondensation | Decreased crystallinity, increased hydrophilicity | acs.org |

| Glycidyl Azide Polymers | Epichlorohydrin, this compound | Microwave-assisted Polymerization | Modifies polymer structure | icm.edu.pl |

| Poly(DEGMA-co-N,N-dimethylacrylamide) | Di(ethylene glycol) methyl ether methacrylate, N,N-dimethylacrylamide | Free Radical Polymerization | Creates functional copolymers | mdpi.com |

| Poly[(this compound methyl ether methacrylate)-co-(2-diisopropylamino ethyl methacrylate)] | Di(ethylene glycol) methyl ether methacrylate, 2-diisopropylamino ethyl methacrylate | RAFT Polymerization | Imparts thermo- and pH-responsiveness | rsc.org |

This compound diacrylate (DEGDA) is a monomer commonly used as a crosslinking agent in the formation of hydrogels through photopolymerization. nih.govresearchgate.net Hydrogels are three-dimensional polymer networks that can absorb large amounts of water while maintaining their structure. nih.gov

The crosslinking process is typically initiated by a photoinitiator, which, upon exposure to UV or visible light, generates free radicals. nih.govmdpi.com These radicals react with the acrylate (B77674) groups at the ends of the DEGDA molecules, leading to the formation of covalent bonds and a cross-linked polymer network. mdpi.com This rapid synthesis technique allows for the creation of hydrogels with tailored physical, chemical, and mechanical properties. mdpi.com

In one study, hydrogels based on poly(N-vinylcaprolactam) were synthesized using DEGDA as the crosslinking agent and diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide as the photoinitiator. nih.govresearchgate.net It was observed that increasing the concentration of the DEGDA crosslinker resulted in a decrease in the glass transition temperature of the hydrogel. nih.govresearchgate.net Another study mixed polyethylene (B3416737) glycol diacrylate (PEGDA) with ethylene glycol dimethacrylate (EGDMA) to create silicone hydrogel contact lenses, where DEGDA's derivative, PEGDA, improved flexibility and water content. mdpi.com

The properties of the resulting hydrogel can be controlled by varying factors such as the concentration of the crosslinker and the photopolymerization conditions. mdpi.com For instance, a lower concentration of the crosslinker can lead to a quicker attainment of the maximum swelling ratio of the hydrogel. nih.govresearchgate.net

Table 5: Hydrogel Formation with this compound Diacrylate

| Hydrogel System | Monomers/Polymers | Crosslinking Agent | Initiator | Key Findings | Reference |

| Poly(N-vinylcaprolactam) Hydrogel | N-vinylcaprolactam | This compound diacrylate | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | Increased crosslinker concentration decreased glass transition temperature | nih.govresearchgate.net |

| Silicone Hydrogel | Silicone monomers, hydrophilic monomers | Polyethylene glycol diacrylate (PEGDA), Ethylene glycol dimethacrylate (EGDMA) | Photoinitiator | PEGDA improved flexibility and water content | mdpi.com |

Incorporation of this compound Units into Copolymers

This compound as a Key Chemical Intermediate

This compound (DEG) is a versatile organic compound that serves as a crucial intermediate in the synthesis of a wide array of chemical derivatives. epchems.com Its structure, featuring two hydroxyl groups and an ether linkage, allows for a variety of chemical reactions, making it a valuable building block in the chemical industry. atamanchemicals.compenpet.com

This compound is a key starting material in the industrial production of morpholine (B109124) and 1,4-dioxane (B91453). penpet.comsamchemprasandha.comlaboratoriumdiscounter.nl The synthesis of these heterocyclic compounds from DEG typically involves dehydration and amination reactions, respectively.

Morpholine Synthesis: Morpholine is synthesized from this compound through a process of reductive amination. This reaction involves heating this compound in the presence of ammonia (B1221849) and a hydrogenation catalyst under pressure. The hydroxyl groups of DEG are replaced by amino groups, followed by cyclization to form the morpholine ring.

1,4-Dioxane Synthesis: The production of 1,4-dioxane from this compound is achieved through acid-catalyzed dehydration. In this process, this compound is heated with a strong acid catalyst, such as sulfuric acid. The acid facilitates the intramolecular cyclization of the this compound molecule by eliminating a molecule of water, resulting in the formation of the 1,4-dioxane ring. samchemprasandha.com

These derivatives find applications in various sectors. Morpholine is used as a corrosion inhibitor, an emulsifier, and in the synthesis of pharmaceuticals and agricultural chemicals. 1,4-Dioxane is utilized as a solvent in various industrial processes.

This compound and its derivatives, such as this compound dimethyl ether (diglyme), are employed as solvents and reaction media in the manufacturing of perfluorinated organic compounds (PFCs). who.intatamanchemicals.com The chemical stability and high boiling point of these glycols make them suitable for the conditions required in fluorination reactions. atamanchemicals.com

In these processes, the glycol or its ether derivative acts as an inert medium that can dissolve both the organic substrate and the fluorinating agent, facilitating the reaction. The use of diglyme, for example, is noted in polymerization reactions and the manufacture of perfluorinated compounds. who.int

This compound plays a significant role as a solvent and a stabilizing agent in the polyol-mediated synthesis of metal oxide nanoparticles. google.comkoreascience.kr This method is valued for its ability to produce nanoparticles with controlled size and morphology. koreascience.kr

In a typical synthesis, a metal precursor, such as a metal alkoxide or salt, is heated in this compound. google.com The this compound serves multiple functions in this process:

Solvent: It dissolves the metal precursors, creating a homogeneous reaction medium. acs.org

Reducing Agent: At elevated temperatures, DEG can act as a reducing agent for certain metal ions.

Stabilizing Agent/Capping Agent: The DEG molecules or their decomposition products can adsorb onto the surface of the newly formed nanoparticles, preventing their aggregation and controlling their growth. koreascience.kr This is crucial for obtaining monodisperse nanoparticles. koreascience.kr

Research has demonstrated the use of this compound in the synthesis of various metal oxide nanoparticles, including:

Titanium Dioxide (TiO₂): By heating a titanium precursor like titanium tetrapropoxide in this compound, titanium dioxide nanoparticles can be formed. google.com

Zinc Oxide (ZnO): The synthesis of ZnO nanoparticles has been reported using this compound as a solvent, which also helps to prevent particle agglomeration. koreascience.kr

Yttrium Aluminum Garnet (YAG): DEG-assisted glycothermal synthesis has been shown to produce highly dispersed crystalline YAG nanoparticles. acs.org The presence of DEG can improve the solubility of the metal precursors and lead to better-dispersed nanoparticles. acs.org

The properties of the resulting nanoparticles, such as particle size, can be influenced by reaction parameters like temperature, reaction time, and the concentration of precursors in the this compound medium. koreascience.kr

Degradation Pathways and Environmental Fate of Diethylene Glycol

Atmospheric Degradation Mechanisms

Once released into the atmosphere, diethylene glycol is subject to chemical transformations that determine its persistence and impact. The primary degradation route is through gas-phase reactions with photochemically generated radicals.

Gas-Phase Reactions with Hydroxyl Radicals: Kinetics and Mechanisms

The most significant atmospheric sink for this compound and other glycol ethers is their reaction with hydroxyl (OH) radicals. nih.gov This reaction is initiated by the abstraction of a hydrogen atom from the this compound molecule. The sites most susceptible to this attack are the hydrogen atoms on the carbon atoms adjacent to the ether oxygen and the hydroxyl groups. nih.govresearchgate.net

The reaction with OH radicals leads to the formation of alkyl radicals, which then undergo further reactions in the atmosphere. researchgate.net Detailed reaction schemes indicate that the majority of these reactions involve H-atom abstraction from the CH2 groups adjacent to the ether linkage. nih.govresearchgate.net This initial step is crucial as it dictates the subsequent degradation products.

Studies measuring the rate constants for the gas-phase reactions of OH radicals with various glycol ethers provide insight into the atmospheric lifetime of these compounds. Using relative rate methods at 296 ± 2 K, researchers have determined the rate constants for several structurally similar compounds.

Table 1: Rate Constants for the Gas-Phase Reaction of OH Radicals with Selected Glycol Ethers

| Glycol Ether | Chemical Formula | Rate Constant (10⁻¹¹ cm³ molecule⁻¹ s⁻¹) |

|---|---|---|

| This compound ethyl ether | CH₃CH₂OCH₂CH₂OCH₂CH₂OH | 5.72 ± 0.85 nih.govresearchgate.net |

| This compound n-butyl ether | CH₃CH₂CH₂CH₂OCH₂CH₂OCH₂CH₂OH | 7.44 ± 0.94 nih.govresearchgate.net |

| 1-Butoxy-2-propanol | CH₃CH₂CH₂CH₂OCH₂CH(OH)CH₃ | 3.76 ± 0.54 nih.govresearchgate.net |

Aqueous Phase Chemical Degradation

In the aqueous environment, the degradation of this compound is primarily driven by chemical oxidation processes, often initiated by light or the presence of strong oxidizing agents in acidic conditions.

Photo-Oxidation Processes: Reaction Kinetics and Mechanisms

Photo-oxidation is a key process for the degradation of this compound in wastewater and surface waters. This process typically involves the use of ultraviolet (UV) light, which can generate highly reactive species like hydroxyl radicals (•OH). etasr.comresearchgate.net These radicals can effectively react with and break down the this compound molecule into smaller, simpler compounds. etasr.cometasr.com

The presence of oxygen can enhance the photo-oxidation process by acting as an additional oxidant. etasr.comresearchgate.netetasr.com The combination of UV light and air, known as photo-aeration, has been shown to be an effective method for degrading DEG. etasr.com The process is initiated by the photolysis of an oxidant like hydrogen peroxide or by the direct action of UV light on dissolved oxygen to form reactive oxygen species. etasr.comoup.com The primary reactive species, the hydroxyl radical, initiates the degradation by abstracting a hydrogen atom from the DEG molecule. oup.com

Kinetic studies of DEG photo-oxidation have shown that the reaction rate is dependent on several factors, including the initial concentration of DEG and the availability of oxygen. etasr.com

Table 2: Reaction Order and Rate Constants for Photo-oxidation of this compound

| Reactant | Reaction Order |

|---|---|

| This compound (DEG) | ~1.4 etasr.com |

| Oxygen (O₂) | ~1.5 etasr.com |

The degradation products from the photo-oxidation of this compound dimethyl ether, a related compound, include methanol (B129727), methoxyacetaldehyde, and methoxyacetic acid, which are formed through initial C-O and C-C bond fissions following hydrogen atom abstraction by OH radicals. oup.com

Oxidative Cleavage Reactions in Acidic Media

In acidic environments, this compound can undergo oxidative cleavage. A study on the oxidation of this compound by bromate (B103136) ion in a hydrochloric acid medium demonstrated this process. jocpr.comjocpr.comscholarscentral.com The reaction rate was found to be dependent on the concentration of this compound, the bromate ion, and the hydrogen ion (H+). jocpr.comscholarscentral.com

The mechanism proposed involves the formation of an unstable bromate ester as an intermediate. jocpr.comscholarscentral.com This ester is formed from the reaction of this compound with bromate and H+. The ester then decomposes in a single step, involving a two-electron transfer, to yield the final products. jocpr.comscholarscentral.com Formaldehyde was identified as one of the oxidation products of this reaction. jocpr.comjocpr.com

The kinetics of this oxidative cleavage reaction were determined to be first order with respect to the concentrations of this compound, bromate ion, and H+. jocpr.comscholarscentral.com

Biotransformation and Biodegradation Studies

Microorganisms play a crucial role in the environmental fate of this compound, utilizing it as a carbon and energy source through various metabolic pathways.

Microbial Degradation Pathways of Glycols and Oligomers

Both aerobic and anaerobic bacteria are capable of degrading this compound and its oligomers. kent.ac.ukasm.orgnih.govosti.gov Several bacterial strains have been isolated that can utilize glycols of varying chain lengths. For instance, some strains show a preference for oligomeric glycols like DEG, while others are more adept at degrading longer polyethylene (B3416737) glycol (PEG) polymers. kent.ac.uk

Under aerobic conditions, the degradation pathway often begins with the oxidation of the terminal alcohol group. Cell extracts of certain bacteria grown on ethylene (B1197577) glycol (EG) and DEG have shown the presence of a glycol dehydrogenase. kent.ac.uk This enzyme catalyzes the conversion of the glycol to its corresponding aldehyde. kent.ac.uk For DEG, this would likely lead to the formation of (2-hydroxyethoxy)acetaldehyde, which can be further oxidized to (2-hydroxyethoxy)acetic acid and subsequently cleaved. The metabolism can proceed via the glycerate pathway. kent.ac.uk

Anaerobic degradation of this compound has also been well-documented. asm.orgnih.govosti.gov Bacteria such as Desulfovibrio desulfuricans and a Bacteroides species have been shown to metabolize DEG. asm.orgnih.govosti.gov A common feature in these anaerobic pathways is the production of acetaldehyde (B116499) as a key intermediate. asm.orgnih.govosti.gov The Bacteroides sp. is capable of degrading a wide range of PEGs, including DEG, while the D. desulfuricans strain metabolizes shorter oligomers from ethylene glycol up to tetraethylene glycol. asm.orgnih.gov Another degradation mechanism observed in an Acinetobacter strain involves the non-oxidative removal of ethylene oxide units as acetaldehyde, catalyzed by a DEG lyase. microbiologyresearch.org

The end products of anaerobic degradation typically include acetate (B1210297), ethanol (B145695), and hydrogen. asm.orgnih.govosti.gov In methanogenic co-cultures, these products are further converted to acetate and methane. asm.orgnih.gov

Enzymatic Mechanisms of this compound Degradation